molecular formula C9H16N2 B1450715 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine CAS No. 2167346-89-4

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine

Cat. No.: B1450715
CAS No.: 2167346-89-4
M. Wt: 152.24 g/mol
InChI Key: FVGWKOUTWIUQRL-UHFFFAOYSA-N
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Description

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. It is a bicyclic amine derivative, featuring a bicyclo[1.1.1]pentane ring attached to a piperazine moiety

Mechanism of Action

Mode of Action

The mode of action of 1-(Bicyclo[11It is known that the bicyclo[111]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This suggests that the compound may interact with its targets in a manner similar to these groups.

Biochemical Pathways

The biochemical pathways affected by 1-(Bicyclo[11It is known that chemoselective c-c bond cleavages of reactive bicyclo[111]pent-1-yl alcohols (BCP-OHs) provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage . This suggests that the compound may affect pathways involving these reactions.

Pharmacokinetics

The ADME properties of 1-(Bicyclo[11It is known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This suggests that the compound may have favorable ADME properties.

Result of Action

The molecular and cellular effects of 1-(Bicyclo[11It is known that increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation . This suggests that the compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(Bicyclo[11It is known that the compound has a storage temperature of 4 degrees celsius . This suggests that the compound may be sensitive to temperature and other environmental conditions.

Biochemical Analysis

Biochemical Properties

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclobutanone derivatives through base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with bioisosteres of the phenyl ring can mimic the para-substituted phenyl ring in biologically active compounds . This can lead to changes in cellular responses and functions, making it a valuable tool in cellular biology studies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to undergo chemoselective C-C bond cleavage is a key aspect of its molecular mechanism . This property allows it to participate in various biochemical pathways and reactions, making it a versatile compound in molecular biology.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound remains stable under normal storage conditions but may degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects for accurate experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its potential impact on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These factors are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)3 to form di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection and reduction steps yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: The compound is utilized in the production of specialty chemicals and materials due to its unique structural properties.

Comparison with Similar Compounds

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine is unique due to its bicyclic structure, which sets it apart from other piperazine derivatives. Similar compounds include other bicyclic amines and piperazine derivatives, such as 1-(bicyclo[2.2.1]heptan-2-yl)piperazine and 1-(bicyclo[3.1.0]hexan-3-yl)piperazine. These compounds share structural similarities but differ in their ring sizes and substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGWKOUTWIUQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C23CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167346-89-4
Record name 1-{bicyclo[1.1.1]pentan-1-yl}piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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